molecular formula C19H14FN3O3S B2984623 (Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-16-1

(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2984623
CAS No.: 865247-16-1
M. Wt: 383.4
InChI Key: BGDAIIAJBCDFPQ-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • Benzothiazole core: A heterocyclic ring system with sulfur and nitrogen atoms, known for its role in medicinal chemistry and agrochemical applications.
  • Ethyl acetate ester: Enhances solubility and modulates pharmacokinetic properties.
  • 4-Cyanobenzoyl imino group: A planar, electron-withdrawing substituent that may influence π-π stacking interactions and binding affinity.
  • Z-configuration: Defined stereochemistry critical for molecular geometry and biological activity.

Properties

IUPAC Name

ethyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-2-26-17(24)11-23-15-8-7-14(20)9-16(15)27-19(23)22-18(25)13-5-3-12(10-21)4-6-13/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDAIIAJBCDFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS Number: 865247-16-1) is a complex organic molecule with significant potential in various biological applications. Its structure includes multiple functional groups, which are believed to contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H14FN3O3S
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : Ethyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

Structural Features

The presence of the benzothiazole moiety is significant as it is known for various pharmacological activities. The fluorine atom and the cyanobenzoyl group further enhance the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds related to benzothiazole have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. In vitro assays have indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A50E. coli
Compound B100S. aureus
Compound C75C. albicans

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines, including breast and liver cancer cells.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives inhibited cell growth with IC50 values ranging from 10 to 50 µM in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in cellular models, indicating a potential therapeutic role in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors for specific enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : The compound may interact with various cellular receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
  • Reactive Oxygen Species Scavenging : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with similar derivatives:

Compound Name Substituents Functional Groups Synthesis Yield Key Properties/Applications
Target: (Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate 6-Fluoro, 4-cyanobenzoyl Ester, imino, benzothiazole N/A Potential bioactivity, enhanced stability
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate 6-Sulfamoyl, phenylacetyl Ester, imino, sulfonamide N/A Antibacterial/antifungal applications
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole, cyano Cyanoacetate, benzothiazole "Good yields" Novel three-component reaction product
Ethyl (Z)-2-(2-((benzoylglycyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetate Benzoylglycyl, 3-hydroxy Ester, hydroxy, dihydrothiazole N/A Hydrogen-bonding capacity
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) acetate Oxo group Acetate, benzothiazolone 94% High-yield synthesis intermediate
Key Observations:
  • Electron-Withdrawing Groups: The target’s 4-cyanobenzoyl and 6-fluoro substituents contrast with sulfamoyl () or hydroxy groups (), impacting polarity and reactivity.
  • Z-Configuration : Shared with and compounds, this stereochemistry likely stabilizes molecular conformation for target binding .
  • Biological Relevance: Sulfamoyl () and indole () groups are linked to antimicrobial activity, suggesting the target’s cyano and fluoro substituents may confer distinct bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.